2-hydroxy-3-methylhexadecanoyl-CoA
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Overview
Description
2-hydroxy-3-methylhexadecanoyl-CoA is the 2-hydroxy-3-methylhexadecanoyl derivative of coenzyme A. It derives from a 2-hydroxy-3-methylhexadecanoic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Enzyme Activity and Metabolism
Phytanoyl-CoA hydroxylase, a peroxisomal alpha-oxidation enzyme, catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs, including 2-hydroxy-3-methylhexadecanoyl-CoA. This enzyme requires GTP or ATP and Mg2+ in addition to its known cofactors for activity. It is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA, but not towards the corresponding acids. This enzyme's specificity suggests its role in metabolic pathways distinct from those forming straight-chain fatty acids in the brain (Croes et al., 2000).
Stereochemistry in Fatty Acid Metabolism
The alpha-oxidation of 3-methyl-branched fatty acids in rat liver maintains the configuration of the methyl branch. This process leads to the formation of this compound intermediates with specific stereochemical configurations. This finding is significant for understanding the enzymatic processes and stereochemical outcomes in mammalian fatty acid metabolism (Croes et al., 1999).
Alpha-Oxidation Products
During peroxisomal alpha-oxidation, 2-hydroxy-3-methylacyl-CoA is cleaved, forming a 2-methyl-branched aldehyde and formyl-CoA. This pathway is crucial for understanding the metabolic fate of 3-methyl-branched fatty acids in the liver. The conversion of the aldehyde to a 2-methyl-branched fatty acid highlights the complexity of fatty acid metabolism in peroxisomes (Croes et al., 1997).
Biosynthetic Pathways
The design of novel biosynthetic pathways to produce various chiral 3-hydroxyacids, including this compound, has implications for industrial applications. These pathways involve condensing two acyl-CoAs and subsequent reductions and hydrolysis, demonstrating the potential for producing valuable chemicals from biomass (Martin et al., 2013).
properties
Molecular Formula |
C38H68N7O18P3S |
---|---|
Molecular Weight |
1036 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O18P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)29(47)37(51)67-20-19-40-27(46)17-18-41-35(50)32(49)38(3,4)22-60-66(57,58)63-65(55,56)59-21-26-31(62-64(52,53)54)30(48)36(61-26)45-24-44-28-33(39)42-23-43-34(28)45/h23-26,29-32,36,47-49H,5-22H2,1-4H3,(H,40,46)(H,41,50)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t25?,26-,29?,30-,31-,32+,36-/m1/s1 |
InChI Key |
NOYKDOHWNYIPQD-MYAUCQMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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